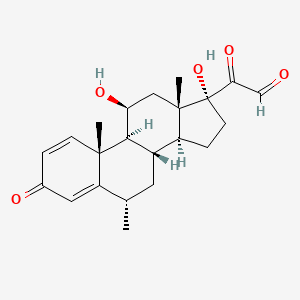

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated (21-D-6α-MPH) is a steroid molecule that has been used for a variety of research and laboratory applications. It is primarily used in the synthesis of steroid hormones, as well as for its biochemical and physiological effects. 21-D-6α-MPH is a steroid molecule with a unique chemical structure that is partially hydrated, making it a versatile molecule for laboratory experiments. In

Wissenschaftliche Forschungsanwendungen

Clinical and Histological Effects on Canine Intrathecal Administration

A study on the intrathecal administration of methylprednisolone in dogs aimed to assess its clinical and histological impacts. Although no clinical changes were observed in the treated group, significant histological alterations were noted in the spinal cord and meninges, including meningeal thickening and lymphocytic infiltrates. This suggests the compound's potential effects on spinal cord histology, warranting further investigation for its implications in medical treatments involving the central nervous system Lima et al., 2010.

Glucocorticoid-Mediated Regulation in Muscular Dystrophy

Research on human muscle fibers revealed that 6alpha-methylprednisolone-21 sodium succinate could upregulate utrophin protein levels, suggesting a potential therapeutic strategy for Duchenne muscular dystrophy. The study found that this compound increases utrophin protein by approximately 40% in both normal and dystrophin-deficient myotubes, indicating a post-transcriptional mechanism of action Courdier-Fruh et al., 2002.

Investigation into Steroid Effects on Aqueous Humor Dynamics

An experimental study on rabbits evaluated the effects of different steroids, including 6α-methylprednisolone 21-acetate, on intraocular pressure and aqueous humor dynamics. The findings suggested that these steroids could induce changes in ocular pressure, which might be relevant in the development of treatments for ocular conditions Jackson & Waitzman, 1965.

Metabolic Pathway Elucidation in Methylprednisolone Metabolism

A study utilizing mass spectrometric techniques revisited the metabolism of methylprednisolone to identify new metabolites that could distinguish between different administration routes. This research led to the detection of previously unreported compounds, contributing to a better understanding of the drug's metabolic pathways and potentially informing its clinical use Pozo et al., 2012.

Impact on Protein and Nucleic Acid Synthesis in Tumor Cells

Another study explored the effects of 6-α-methylprednisolone-21-succinate on human glial tumor cells, particularly focusing on cellular mitosis and the synthesis of DNA, RNA, and proteins. The corticosteroid was found to suppress cellular mitosis and inhibit DNA synthesis, suggesting potential applications in cancer treatment strategies Chen & Mealey, 1973.

Eigenschaften

IUPAC Name |

2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,11-12,14-15,17,19,25,27H,5,7-8,10H2,1-3H3/t12-,14-,15-,17-,19+,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZDSEJBNWOIRY-PJHHCJLFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

21-Dehydro-6alpha-Methylprednisolone, Partially Hydrated | |

CAS RN |

58636-50-3 |

Source

|

| Record name | 21-Dehydro-6alpha-methyl prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058636503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-DEHYDRO-6.ALPHA.-METHYL PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GSF7W6RRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)